4,8-dibromo-1,6-Naphthyridine

Cross-coupling Palladium catalysis Sequential functionalization

Researchers requiring regioselective functionalization of 1,6-naphthyridine scaffolds face synthetic inefficiencies when using symmetrical dibromo isomers. 4,8-Dibromo-1,6-naphthyridine (CAS 72754-02-0) solves this with differential C4/C8 bromine reactivity, enabling stepwise cross-coupling without orthogonal protection. • Enables chemo-selective Suzuki-Miyaura couplings, reducing total synthetic steps by 1-2 operations for unsymmetrical 4,8-disubstituted libraries. • Dual bromine handles allow single-operation bis-arylation for OLED materials, TADF emitters, and bidentate ligands. • Supplied at 98% purity; store at 2-8°C. Non-hazardous for transport ensures reliable global delivery.

Molecular Formula C8H4Br2N2
Molecular Weight 287.94 g/mol
CAS No. 72754-02-0
Cat. No. B15308681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-dibromo-1,6-Naphthyridine
CAS72754-02-0
Molecular FormulaC8H4Br2N2
Molecular Weight287.94 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CN=CC2=C1Br)Br
InChIInChI=1S/C8H4Br2N2/c9-6-1-2-12-8-5(6)3-11-4-7(8)10/h1-4H
InChIKeyDOHYGSCQVQSGBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,8-Dibromo-1,6-Naphthyridine: Core Characteristics


4,8-Dibromo-1,6-naphthyridine is a halogenated heterocyclic building block belonging to the 1,6-naphthyridine family, characterized by bromine substituents at the 4- and 8-positions of the bicyclic framework [1]. With a molecular formula of C8H4Br2N2 and a molecular weight of 287.94 g/mol, this compound serves as a versatile synthetic intermediate for cross-coupling chemistry and medicinal chemistry scaffold diversification . The 1,6-naphthyridine core, containing two nitrogen atoms at positions 1 and 6, provides distinct electronic properties compared to other naphthyridine isomers [2].

Why 4,8-Dibromo-1,6-Naphthyridine Is Non-Interchangeable


Generic substitution among halogenated naphthyridines fails due to regioisomer-dependent reactivity differences that critically affect synthetic outcomes. The 4- and 8-positions on the 1,6-naphthyridine scaffold exhibit distinct electronic environments governed by the adjacent nitrogen atoms, with position 4 being adjacent to N1 and position 8 adjacent to N6 [1]. In palladium-catalyzed cross-couplings, the bromine at the 4-position demonstrates higher reactivity toward oxidative addition compared to the 8-position, enabling chemo-selective sequential functionalization that is unattainable with symmetrical dibromo isomers or alternative bromination patterns [2]. Furthermore, the 1,6-naphthyridine core differs fundamentally from other naphthyridine isomers (e.g., 1,5- or 1,8-naphthyridine) in nitrogen spacing and π-conjugation, rendering derivatives non-interchangeable for applications in organic electronics or ligand design where precise coordination geometry is required [3].

4,8-Dibromo-1,6-Naphthyridine: Differentiation Evidence


Suzuki Coupling: C4 vs. C8 Selectivity

In palladium-catalyzed Suzuki-Miyaura reactions, 4,8-dibromo-1,6-naphthyridine exhibits distinct chemo-selectivity where the C4-bromine undergoes preferential oxidative addition over the C8-bromine due to the stronger electron-withdrawing effect of the adjacent N1 nitrogen compared to N6 [1]. This reactivity hierarchy enables sequential cross-coupling without protecting group strategies, a capability absent in 3,8-dibromo-1,6-naphthyridine where both bromines reside in more electronically similar pyridine rings [2].

Cross-coupling Palladium catalysis Sequential functionalization

Dual Halogen Handles: Synthetic Versatility

4,8-Dibromo-1,6-naphthyridine provides two independent cross-coupling sites (C4 and C8) compared to monobromo analogs such as 8-bromo-1,6-naphthyridine (CAS 17965-74-1) or 4-bromo-1,6-naphthyridine, which offer only a single functionalization point . While cobalt-catalyzed cross-coupling methodology demonstrates that various halogenated naphthyridines react with alkyl- and arylmagnesium halides using CoCl2 (5 mol%) and with arylzinc halides using CoCl2·2LiCl (5 mol%) plus sodium formate (50 mol%) [1], the dibromo substrate uniquely enables either sequential functionalization for unsymmetrical products or one-pot double functionalization for symmetrical bis-arylated derivatives.

Building block Divergent synthesis Library generation

1,6-Naphthyridine Core vs. 1,5- and 1,8-Isomers

The 1,6-naphthyridine core of 4,8-dibromo-1,6-naphthyridine differs fundamentally from other naphthyridine isomers in nitrogen atom spacing, which directly impacts metal coordination geometry and π-conjugation [1]. In OLED applications, naphthyridine-based emitters exhibiting thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE) achieve superior electroluminescence efficiencies in non-doped devices, with performance dependent on the specific naphthyridine isomer employed [2]. Sterically controlled 1,6-naphthyridine derivatives have been specifically engineered for narrow-band deep-blue emission in vacuum- and solution-processed OLEDs, a property not generalizable across all naphthyridine isomers due to differences in HOMO-LUMO gap modulation [3].

Heterocyclic scaffold Ligand design Organic electronics

Physical Properties: Density and Boiling Point

4,8-Dibromo-1,6-naphthyridine possesses measured physical properties including density of 2.0 ± 0.1 g/cm³ and boiling point of 354.7 ± 37.0 °C at 760 mmHg . These values differ substantially from the parent 1,6-naphthyridine (density ~1.1 g/cm³, boiling point ~220-230 °C) due to the heavy bromine substituents. The compound is commercially available with purity specifications of 95% or 98% .

Purification Process chemistry Quality control

4,8-Dibromo-1,6-Naphthyridine: Optimal Applications


Sequential Cross-Coupling for Library Synthesis

Medicinal chemistry teams synthesizing unsymmetrical 4,8-disubstituted 1,6-naphthyridine libraries benefit from the inherent chemo-selectivity of the C4 and C8 bromine atoms in Suzuki-Miyaura couplings, enabling stepwise functionalization without orthogonal protection strategies [1]. This reduces total synthetic steps by 1-2 operations compared to symmetrical dibromo isomers, translating to faster SAR exploration and lower labor costs per derivative.

Bis-Functionalized Derivatives for Materials Science

The dual bromine handles at the 4- and 8-positions provide two independent cross-coupling sites for introducing aryl, heteroaryl, or alkyl groups via cobalt- or palladium-catalyzed methodologies, generating symmetrical bis-arylated products in a single synthetic operation [2]. This is particularly valuable for constructing extended π-conjugated systems for OLED materials or bidentate ligands for transition metal complexes.

1,6-Naphthyridine-Based Electronic Materials

For research groups developing naphthyridine-based TADF emitters, organic semiconductors, or electron-transport materials, the 1,6-naphthyridine core provides distinct nitrogen spacing and electronic characteristics compared to 1,5- or 1,8-isomers [3]. 4,8-Dibromo-1,6-naphthyridine serves as the halogenated entry point for synthesizing such materials, where isomeric purity is essential for reproducible device performance.

Agrochemical Intermediate Synthesis

As a key intermediate in crop protection chemical synthesis , 4,8-dibromo-1,6-naphthyridine's specific bromination pattern enables the construction of agrochemical active ingredients where the 4- and 8-positions are functionalized with distinct substituents. The compound is supplied at 95-98% purity with recommended storage at 2-8°C to maintain stability.

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